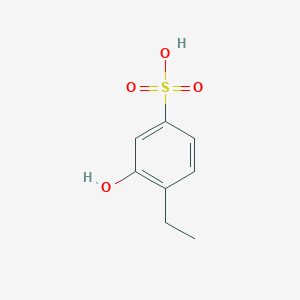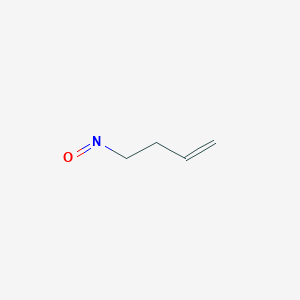![molecular formula C22H18O2S3 B14188511 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 838871-64-0](/img/structure/B14188511.png)
3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and thiophene derivatives.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with a thiophene derivative in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings or the phenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: A compound with a similar phenyl group but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: A compound with a similar phenyl group but different functional groups.
4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol: A compound with a similar phenyl group but different functional groups.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to the presence of both thiophene rings and the 3,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
838871-64-0 |
|---|---|
Molekularformel |
C22H18O2S3 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C22H18O2S3/c1-23-17-10-8-15(13-18(17)24-2)7-9-16-14-21(19-5-3-11-25-19)27-22(16)20-6-4-12-26-20/h3-14H,1-2H3 |
InChI-Schlüssel |
HUEOMPNMCYYEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B14188432.png)
![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
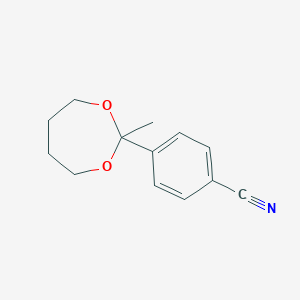
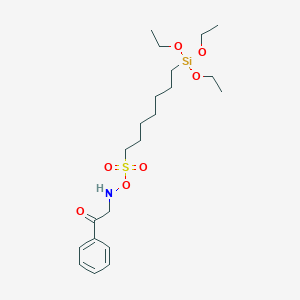
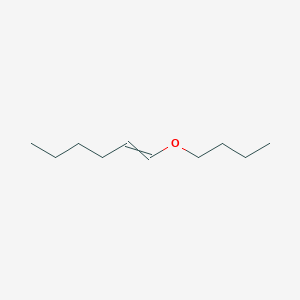


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
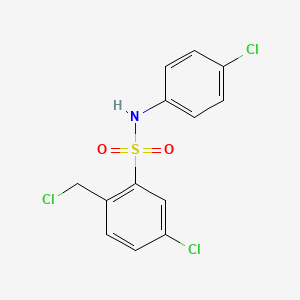
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
